2-(4-Ethoxybenzyl)-3-methylpyrrolidine
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Overview
Description
2-(4-Ethoxybenzyl)-3-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-ethoxybenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxybenzyl)-3-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzyl chloride with 3-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxybenzyl)-3-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups depending on the nucleophile used .
Scientific Research Applications
2-(4-Ethoxybenzyl)-3-methylpyrrolidine has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzyl)-3-methylpyrrolidine depends on its specific interactions with molecular targets. For example, if the compound is being studied for its potential as a pharmaceutical, it may interact with specific enzymes or receptors to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context in which the compound is being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxybenzyl)-3-methylpyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Chlorobenzyl)-3-methylpyrrolidine: Similar structure but with a chlorine atom instead of an ethoxy group.
Uniqueness
2-(4-Ethoxybenzyl)-3-methylpyrrolidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may provide different steric and electronic properties compared to other substituents, potentially leading to unique interactions with molecular targets .
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-3-methylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-3-16-13-6-4-12(5-7-13)10-14-11(2)8-9-15-14/h4-7,11,14-15H,3,8-10H2,1-2H3 |
InChI Key |
CEWIFNOMIOQQPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(CCN2)C |
Origin of Product |
United States |
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